Phi-dihydrothebaine

Description

Historical Context and Significance in Alkaloid Chemistry

The study of alkaloids, naturally occurring organic compounds containing at least one nitrogen atom, has been a cornerstone of medicinal chemistry for centuries. wikipedia.org The field's genesis can be traced back to 1804, when German chemist Friedrich Wilhelm Adam Sertürner first isolated morphine from the opium poppy, Papaver somniferum. wikipedia.orgresearchgate.netmdpi.com This breakthrough paved the way for the identification and synthesis of numerous other alkaloids, driving therapeutic and scientific advancements. wikipedia.org Within this broad field, the morphinans, a class of alkaloids from the poppy, have been a particular focus of intense research. researchgate.netresearchgate.net Hungarian chemists, notably János Kabay who developed methods for extracting alkaloids directly from poppy straw in the 1920s and 1930s, made significant contributions to the industrial-scale availability of these compounds for research and pharmaceutical production. researchgate.netmdpi.compreprints.org It is within this rich historical and scientific context that research into semi-synthetic derivatives like phi-dihydrothebaine emerged, as chemists sought to understand and modify the core morphinan (B1239233) structure to explore its chemical and pharmacological potential. researchgate.netresearchgate.net

Position of this compound within the Morphinan Alkaloid Family

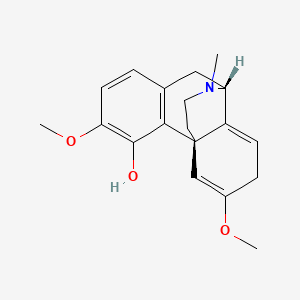

This compound is a semi-synthetic compound belonging to the morphinan class of opioids. ontosight.ai The defining feature of this family is the morphinan skeleton, a rigid pentacyclic structure. researchgate.netontosight.ai this compound, also identified as ψ-phenolic-dihydrothebaine, is structurally derived from thebaine, a natural alkaloid found in the opium poppy. researchgate.netontosight.ai Its specific chemical structure includes the core morphinan framework with particular substitutions that differentiate it from other family members. ontosight.aiontosight.ai These structural modifications, resulting from its synthesis from thebaine, define its unique chemical properties and its role as an intermediate in the synthesis of other morphinans. researchgate.net

Overview of Academic Research Trajectories for the Compound

Academic research concerning this compound has primarily focused on its synthesis and its properties as an opioid. ontosight.ai Studies have investigated its analgesic activity in comparison to other well-known opioids like morphine. nih.govbg.ac.rs A significant portion of research has been directed at understanding the relationship between its chemical structure and its pharmacological activity. ontosight.ai This includes exploring how its specific functional groups interact with opioid receptors. ontosight.aiontosight.ai The overarching goal of much of this research is the development of novel analgesics, using compounds like this compound as a model or intermediate to create potentially safer and more effective pain management drugs. ontosight.ai

Precursor Relationships with Natural Thebaine and Related Structures

This compound is not naturally occurring; it is a semi-synthetic derivative synthesized from thebaine. ontosight.ai Thebaine is one of the principal alkaloids found in the opium poppy, Papaver somniferum, and is the biosynthetic precursor to other important alkaloids like oripavine. mdpi.comnih.govmdpi.com Thebaine itself has limited therapeutic use but is a critical starting material for the semi-synthesis of a wide array of opioids. researchgate.netontosight.ai

The synthesis of this compound involves the chemical reduction of thebaine. ontosight.aidrugfuture.com Specifically, research has described the formation of ψ-phenolic-dihydrothebaine (dihydrothebaine-Φ), which can then be transformed into dihydrothebainone (B1240107). researchgate.net This places this compound as a key intermediate, bridging the natural alkaloid thebaine with other synthetic morphinan structures. Its relationship with thebaine and oripavine underscores the interconnectedness of this chemical family, where one compound serves as the foundation for the creation of many others. nih.govwikipedia.org

Chemical Data

The following tables provide key chemical data for this compound and related compounds in the morphinan family.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃NO₃ drugfuture.comuni.lu |

| Molecular Weight | 313.39 g/mol drugfuture.com |

| IUPAC Name | (1S,9R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10,13-pentaen-3-ol uni.lu |

| CAS Number | 6878-93-9 |

| Synonyms | ψ-dihydrothebaine, Dihydrothebaine (B8444324) phi |

Table 2: Related Morphinan Alkaloids

| Compound Name | Molecular Formula | Natural/Semi-Synthetic | Significance |

|---|---|---|---|

| Thebaine | C₁₉H₂₁NO₃ | Natural | Major alkaloid in Papaver species; key precursor for semi-synthetic opioids. researchgate.netontosight.ai |

| Oripavine | C₁₈H₁₉NO₃ | Natural | Major metabolite of thebaine; precursor for etorphine and buprenorphine. nih.govwikipedia.org |

| Morphine | C₁₇H₁₉NO₃ | Natural | First isolated alkaloid; potent analgesic. wikipedia.orgmdpi.com |

| Codeine | C₁₈H₂₁NO₃ | Natural | Opium alkaloid; used as an analgesic and antitussive. mdpi.com |

| Dihydrothebainone | C₁₈H₂₁NO₃ | Semi-Synthetic | A ketone derivative formed from thebaine or dihydrothebaine. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

6878-93-9 |

|---|---|

Molecular Formula |

C19H23NO3 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(1S,9R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-3-ol |

InChI |

InChI=1S/C19H23NO3/c1-20-9-8-19-11-13(22-2)5-6-14(19)15(20)10-12-4-7-16(23-3)18(21)17(12)19/h4,6-7,11,15,21H,5,8-10H2,1-3H3/t15-,19+/m1/s1 |

InChI Key |

UDBMORSDGOBDDA-BEFAXECRSA-N |

SMILES |

CN1CCC23C=C(CC=C2C1CC4=C3C(=C(C=C4)OC)O)OC |

Isomeric SMILES |

CN1CC[C@]23C=C(CC=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)OC |

Canonical SMILES |

CN1CCC23C=C(CC=C2C1CC4=C3C(=C(C=C4)OC)O)OC |

Synonyms |

dihydrothebaine phi phi-dihydrothebaine |

Origin of Product |

United States |

Synthetic Methodologies for Phi Dihydrothebaine and Analogues

Semisynthetic Pathways from Thebaine Precursors

Semisynthesis from readily available natural products like thebaine remains a cornerstone for producing morphinan-based compounds. researchgate.net These pathways are often more efficient than total synthesis, utilizing the complex, pre-formed architecture of the starting alkaloid.

The conversion of thebaine to phi-dihydrothebaine (also known as dihydrothebaine-Φ) is achieved through reductive processes. researchgate.net The catalytic hydrogenation of thebaine is a key method, though it can yield a complex mixture of products depending on the specific reaction conditions employed. researchgate.netunodc.org One of the products that can be formed under these conditions is φ-phenolic-dihydrothebaine. researchgate.net An improved synthesis method reports the conversion of thebaine to dihydrothebaine-phi in the presence of ammonia (B1221849) and sodium, achieving a high yield. molaid.com

The challenge in these reductions lies in achieving selectivity, as standard hydrogenation procedures can lead to over-reduction of the diene system or unwanted hydrogenolysis of the dihydrofuran ring. google.com The reduction of thebaine can also be influenced by by-products; for instance, hydrogen peroxide generated during the reaction can convert thebaine to thebaine-N-oxide, which limits the formation of the desired dihydrothebaine (B8444324) product. google.com

Table 1: Reductive Conversion Strategies for Thebaine

| Starting Material | Reagents/Conditions | Key Product(s) | Reference |

| Thebaine | Catalytic Hydrogenation (varied conditions) | Dihydrothebaine-Φ, Dihydrothebaine, Dihydrothebainone (B1240107), Tetrahydrothebaine | researchgate.net, mdpi.com |

| Thebaine | Ammonia, Sodium | Dihydrothebaine-Φ | molaid.com |

The hydrolysis of dihydrothebaine-Φ with potassium bisulfate has been shown to yield both thebainone-A (which has a B/C-cis ring fusion) and β-thebainone-A (with a B/C-trans ring fusion). mdpi.com These multi-step processes, which involve sequential reactions, are fundamental to synthetic organic chemistry and are increasingly being adapted to continuous flow processes for improved efficiency and safety. nih.govd-nb.infomsu.edu The synthesis of this compound itself is part of a broader effort to create compounds with specific pharmacological profiles through carefully planned chemical modifications. ontosight.ai

Advanced and Stereocontrolled Synthetic Approaches

Beyond simple reductions, advanced synthetic methods focus on achieving high levels of stereocontrol and introducing diverse functionalities to the morphinan (B1239233) core.

The catalytic hydrogenation of thebaine is a complex process where the distribution of products is highly sensitive to reaction parameters such as the pH of the solution and the choice of catalyst. researchgate.netmdpi.com Standard hydrogenation using noble metal catalysts often proves problematic due to a lack of selectivity, leading to over-reduction or cleavage of the dihydrofuran scaffold. google.com The process can result in a mixture of compounds, including dihydrothebaine and a ketonic base, dihydrothebaine. unodc.org

Hydrogenation can proceed via different mechanisms:

1,2-Addition: Hydrogen adds across the Δ7,8 double bond to give dihydrothebaine. mdpi.com

1,4-Addition: Hydrogen adds to the conjugated diene system in ring-C, leading to codeine methyl ether. mdpi.com

To mitigate side reactions, such as the formation of N-oxides from by-product hydrogen peroxide, oxygen scavengers like dimethyl sulfide (B99878) can be added to the reaction mixture. google.com

The morphinan scaffold possesses a rigid and complex three-dimensional structure with multiple stereocenters, making its stereoselective synthesis a significant challenge. nih.gov The core structure contains three key asymmetric centers at positions 9, 13, and 14. nih.gov The stereochemical arrangement of the B and C rings can result in either a B/C-cis or a B/C-trans fusion, which profoundly influences the molecule's biological activity. nih.gov For instance, the naturally occurring morphine alkaloids possess a B/C-cis configuration. nih.gov

Total synthesis approaches aim to construct this framework from simpler, achiral starting materials with high stereocontrol. One such strategy involves an intramolecular [4+2] cycloaddition (Diels-Alder reaction) of a diene tethered to a benzofuran (B130515) derivative to stereoselectively form the phenanthrofuran system, which is a core component of the morphinan structure. nih.govresearchgate.net Such methods provide a powerful means of controlling the relative and absolute stereochemistry of the final molecule. nih.gov

The pharmacological properties of morphinan derivatives can be finely tuned by introducing specific functional groups at various positions on the scaffold. ontosight.aiontosight.ai The synthesis of analogues involves chemical modifications to introduce desired functionalities, such as through methylation or demethylation reactions. ontosight.ai

Key functionalization strategies include:

N-Demethylation: The methyl group on the nitrogen atom can be replaced with other alkyl or functionalized groups. This is a crucial step in the synthesis of opioid antagonists like naloxone (B1662785) and naltrexone (B1662487) from oxymorphone, which involves replacing the N-methyl group with allyl or cyclopropylmethyl groups, respectively. whiterose.ac.uk

C-5 Substitution: A methyl group can be introduced at the C-5 position. The synthesis of metopon (5-methyldihydromorphone) begins with the formation of 5-methylthebaine, which is then subjected to hydrogenation and hydrolysis. whiterose.ac.uk

Modification of the Phenyl Ring: The phenyl ring and its substituents, such as the hydroxyl and methyl groups on this compound, are critical for receptor binding affinity, polarity, and the ability to cross the blood-brain barrier. ontosight.ai

These modifications allow for the systematic exploration of the structure-activity relationship within the morphinan class of compounds. ontosight.ai

This compound as a Crucial Synthetic Intermediate

This compound (also denoted as φ-dihydrothebaine or Δ⁵,⁸-phenolic-dihydrothebaine) is a significant semi-synthetic compound derived from the opium alkaloid thebaine. ontosight.aimdpi.com Unlike thebaine, which features a conjugated diene system within a constrained four-ring structure, this compound is characterized by an opened 4,5-ether bridge, resulting in a phenolic hydroxyl group. mdpi.com This structural alteration fundamentally changes its chemical reactivity compared to other thebaine derivatives.

The synthesis of this compound is achieved through the reduction of thebaine. ontosight.ai Specific reaction conditions can favor the formation of this particular isomer. For instance, the treatment of thebaine with sodium in hot ethanol (B145695) yields this compound as the primary product. mdpi.com An even more efficient synthesis involves the use of sodium in liquid ammonia, which can produce this compound in yields as high as 90%. mdpi.comresearchgate.net This efficient formation makes it an accessible intermediate for further synthetic transformations. mdpi.com Its importance lies not in direct application, but as a branch-point intermediate from which synthetically challenging morphinan skeletons can be accessed. mdpi.com

The unique structure of this compound, resulting from the hydrogenolysis of the allylic ether group in thebaine, makes it a valuable precursor for foundational morphinan structures. mdpi.com While thebaine itself is a cornerstone for producing complex opioids like buprenorphine and naloxone through Diels-Alder reactions, this compound provides a pathway to different core structures through acid-catalyzed rearrangements. mdpi.comresearchgate.net Its utility is demonstrated in its ability to generate morphinan ketones that possess varied stereochemistry, which are fundamental building blocks for more complex analogues. The transformation of this compound allows for the synthesis of dihydrothebainones, which are key intermediates in the synthesis of compounds like dihydrocodeinone (hydrocodone). mdpi.comnih.gov This strategic role positions this compound as a key gateway to certain classes of morphinan derivatives that are less directly accessible from thebaine itself. mdpi.com

A key transformation of this compound involves its hydrolysis with potassium bisulfate (KHSO₄). This reaction is noteworthy because it yields a mixture of both B/C-cis and B/C-trans isomers: thebainone-A and β-thebainone-A, respectively. mdpi.com This demonstrates that this compound is a precursor to both the natural and unnatural series of morphinan stereochemistry, making it a versatile intermediate in synthetic opioid chemistry. mdpi.com

Table 1: Acid-Catalyzed Rearrangement of this compound

| Starting Material | Reagents and Conditions | Products | Ring Fusion |

| This compound | Potassium Bisulfate (KHSO₄), Hydrolysis | Thebainone-A | B/C-cis |

| This compound | Potassium Bisulfate (KHSO₄), Hydrolysis | β-Thebainone-A | B/C-trans |

This table summarizes the findings on the acid-catalyzed hydrolysis of this compound, which leads to the formation of morphinan derivatives with distinct stereochemistry at the B/C ring junction. mdpi.com

Chemical Reactivity and Transformation Pathways of Phi Dihydrothebaine

Core Skeleton Transformations

Transformations of the core skeleton of phi-dihydrothebaine often involve significant structural changes to the morphinan (B1239233) nucleus through rearrangement, oxidation, or reduction reactions.

Acid-catalyzed rearrangements are a hallmark of morphinan chemistry, and this compound is no exception. scribd.com When subjected to acidic conditions, the molecule can undergo complex structural reorganizations. For instance, the hydrolysis of the enol ether in this compound under acidic conditions leads to the formation of dihydrothebainone (B1240107). mdpi.com

Carbocation-driven shifts are central to these rearrangements. allen.in The protonation of an oxygen atom or a double bond can generate a carbocation intermediate. This intermediate can then be stabilized by the migration of a neighboring alkyl group or hydride, a process known as a Wagner-Meerwein rearrangement. epdf.pub In the context of morphinan alkaloids, these shifts can alter the connectivity of the ring system, leading to different structural isomers. allen.inepdf.pub The stability of the resulting carbocation often dictates the reaction's outcome, with tertiary carbocations being more stable than secondary ones. masterorganicchemistry.com

The specific products of these rearrangements are highly dependent on the reaction conditions, including the strength of the acid and the solvent used. For example, treatment of related morphinans like codeinone (B1234495) with concentrated hydrochloric acid can lead to products like morphothebaine, while hot dilute aqueous hydrochloric acid can yield thebenine. scribd.com

The morphinan nucleus of this compound and related compounds can be modified through various oxidative reactions. The nitrogen atom at position 17 is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. whiterose.ac.uk This transformation is a common metabolic pathway for many morphinan alkaloids. mdpi.com

Oxidative coupling reactions can also occur. For example, the oxidative dimerization of morphine, a related alkaloid, results in the formation of pseudomorphine (2,2′-bimorphine), creating a new carbon-carbon bond between two morphinan units. mdpi.com While specific studies on the oxidative dimerization of this compound are limited, the presence of the phenolic hydroxyl group suggests that similar transformations could be possible under appropriate oxidizing conditions.

Furthermore, the diene system in ring-C makes the molecule susceptible to reactions like Diels-Alder cycloadditions, which, while not strictly an oxidation of the core nucleus, does represent a significant transformation of the skeleton by forming new rings. unodc.org

This compound itself is a product of the reduction of thebaine. mdpi.com However, it can undergo further reductive transformations. Catalytic hydrogenation is a common method to reduce the double bonds within the morphinan skeleton. The specific product obtained depends on the catalyst and reaction conditions. For example, hydrogenation of this compound can lead to dihydrothebainone-Δ5-methylenolate. mdpi.com Further hydrogenation can yield dihydrothebainol-6-methyl ether. mdpi.com

The choice of reducing agent and conditions allows for selective transformations. For instance, the reduction of thebaine can proceed through different pathways:

1,2-Addition: Hydrogenation across the Δ7,8 double bond yields dihydrothebaine (B8444324). mdpi.com

1,4-Addition: Reduction of the conjugated diene system in ring-C can lead to codeine methyl ether, which can be further reduced to tetrahydrothebaine. mdpi.comresearchgate.net

These reductive pathways highlight the chemical versatility of the morphinan skeleton and the ability to access a variety of derivatives through controlled hydrogenation.

Functional Group Manipulations

In addition to modifying the core skeleton, the functional groups of this compound can be selectively altered.

The ether linkages in this compound are key sites for chemical modification. Ether cleavage, particularly of the methyl ether at position 3, is a common transformation. This is typically achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgpressbooks.pubmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comsciencemadness.org In the case of aryl alkyl ethers, this cleavage consistently yields a phenol (B47542) and an alkyl halide because the aromatic ring is resistant to nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Alkylation of the phenolic hydroxyl group is another important reaction. This can be accomplished by treating the compound with an alkylating agent in the presence of a base. For example, methylation can be achieved to convert a free phenol back to a methyl ether. researchgate.net

Below is a table summarizing common reagents for ether cleavage:

| Reagent | Description | Mechanism Type |

| Hydroiodic Acid (HI) | Effective for cleaving a wide range of ethers. pressbooks.pub | SN1 or SN2 sciencemadness.org |

| Hydrobromic Acid (HBr) | Also effective for ether cleavage, similar to HI. pressbooks.pub | SN1 or SN2 sciencemadness.org |

| Boron Tribromide (BBr₃) | A powerful reagent for cleaving aryl methyl ethers. | Lewis acid-assisted cleavage |

The 4,5-epoxy bridge is a characteristic feature of many morphinan alkaloids. While this compound itself lacks this bridge (it has a phenolic hydroxyl group at C4 instead), its precursors and many of its derivatives do contain it. Reactions involving this bridge are crucial for synthesizing a wide array of compounds.

Opening of the 4,5-epoxy bridge can be achieved under various conditions. For instance, treatment of dihydrothebaine with methylmagnesium bromide leads to the ring-opening of the epoxy bridge. whiterose.ac.ukni.ac.rs This reaction demonstrates the susceptibility of the ether linkage to nucleophilic attack, particularly with organometallic reagents. The opening of this bridge generally leads to a decrease in the analgesic activity of the resulting compound. ni.ac.rs

The following table outlines a reaction involving the 4,5-epoxy bridge in a related compound:

| Reactant | Reagent | Product | Reaction Type |

| Dihydrothebaine | Methylmagnesium Bromide | Ring-opened product whiterose.ac.ukni.ac.rs | Nucleophilic Ring Opening |

N-Substitution and Related Nitrogen Chemistry

The tertiary amine at the N-17 position is a key functional group in the morphinan skeleton, including in φ-dihydrothebaine, also known as phenolic dihydrothebaine. This nitrogen atom is nucleophilic and can undergo a variety of chemical transformations. While specific studies detailing the N-substitution of φ-dihydrothebaine are not extensively available in the reviewed literature, the general reactivity of the N-17 methyl group in related morphinan alkaloids, such as thebaine and its derivatives, provides a strong indication of the expected chemical behavior. These reactions are fundamental in the synthesis of various opioid agonists and antagonists.

N-Demethylation: The removal of the methyl group from the N-17 position is a critical step in the synthesis of many semi-synthetic opioids, creating a secondary amine (a "nor" derivative) that can be subsequently functionalized. Common methods for N-demethylation of morphinans involve reagents like cyanogen (B1215507) bromide (von Braun reaction) or hydrocarbyl haloformates, such as phenyl chloroformate or vinyl chloroformate. uni.lubg.ac.rs For instance, the N-demethylation of a 6-keto morphinan can be achieved by first protecting the ketone and then reacting the N-methyl group with a hydrocarbyl haloformate to form an N-hydrocarboxycarbonyl intermediate, which is then hydrolyzed to the nor-opiate. uni.lu

N-Acylation: The secondary amine of N-demethylated morphinans can be readily acylated. For example, N-formyl derivatives have been prepared by treating the nor-compound with ethyl formate. capes.gov.br Palladium-catalyzed N-demethylation followed by N-acylation in a one-pot protocol has also been described for morphinan alkaloids, using anhydrides like cyclopropanecarboxylic anhydride. researchgate.net

N-Alkylation: The "nor" derivatives are pivotal intermediates for introducing various alkyl groups at the nitrogen atom, which significantly influences the pharmacological properties of the resulting compound. For example, N-alkylation with cyclopropylmethyl bromide or allyl bromide is a standard method to produce antagonists like naltrexone (B1662487) and naloxone (B1662785) from their respective nor-precursors. researchgate.netmolaid.com

N-Oxide Formation: The tertiary amine of morphinans can be oxidized to its corresponding N-oxide. This transformation can be achieved using various oxidizing agents. Common reagents for the N-oxidation of tertiary amines include hydrogen peroxide, often in the presence of a catalyst, or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). whiterose.ac.ukresearchgate.netorganic-chemistry.org The formation of N-oxides can sometimes be an unintended side reaction during other oxidation procedures on the morphinan scaffold. whiterose.ac.uk

The following table summarizes the general N-substitution reactions applicable to the morphinan scaffold, based on data from related compounds.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| N-Demethylation | Phenyl chloroformate, then hydrolysis | N-nor derivative | uni.lu |

| Diethyl azodicarboxylate, then hydrolysis | N-nor derivative | capes.gov.br | |

| N-Acylation | Ethyl formate | N-formyl derivative | capes.gov.br |

| Cyclopropanecarboxylic anhydride, Pd(OAc)₂ | N-cyclopropylcarbonyl derivative | researchgate.net | |

| N-Alkylation | Cyclopropylmethyl bromide | N-cyclopropylmethyl derivative | researchgate.netmolaid.com |

| Allyl bromide | N-allyl derivative | researchgate.netmolaid.com | |

| N-Oxide Formation | m-Chloroperoxybenzoic acid (mCPBA) | N-oxide | whiterose.ac.ukresearchgate.net |

| Hydrogen peroxide, catalyst | N-oxide | organic-chemistry.org |

Cycloaddition Reactions in Morphinan Systems

Cycloaddition reactions, particularly the Diels-Alder reaction, are of paramount importance in the chemistry of morphinan alkaloids. These reactions allow for the construction of a 6,14-etheno bridge, creating the rigid, polycyclic structure characteristic of highly potent opioid receptor ligands like the orvinols and buprenorphine. mdpi.comdntb.gov.ua The reactivity of the morphinan in a Diels-Alder reaction is dependent on the presence of a conjugated diene system within the C-ring.

Diels-Alder Adduct Formation from Morphinan Dienes

Thebaine is the most classic example of a morphinan diene, containing an electron-rich 1-methoxy-1,3-cyclohexadiene (B1594827) substructure in its C-ring. This diene readily reacts with electron-deficient dienophiles. mdpi.com The stereochemistry of the cycloaddition is a critical aspect. In thebaine, the dienophile typically approaches from the β-face of the molecule, which is sterically less hindered, leading to the formation of 6α,14α-etheno adducts. mdpi.comdiva-portal.org The regioselectivity is also pronounced; with unsymmetrical dienophiles like methyl vinyl ketone or acrolein, substitution occurs preferentially at the C-7 position. mdpi.com

The reaction of various morphinan dienes with the potent dienophile 4-phenyl-4H-1,2,4-triazoline-3,5-dione (PTAD) has been studied, yielding new Diels-Alder adducts. Thebaine and its derivatives undergo a β-face attack, while morphinan dienes with an opened E-ring, like β-dihydrothebaine, favor α-face addition. diva-portal.org

The following table presents examples of Diels-Alder reactions with various morphinan dienes.

| Morphinan Diene | Dienophile | Reaction Conditions | Major Product(s) | Reference(s) |

| Thebaine | Methyl vinyl ketone | Reflux, 1 h | 7α-acetyl-6α,14α-etheno adduct | mdpi.com |

| Thebaine | Acrolein | Benzene, 65-70 °C, 4 h | 7α-formyl-6α,14α-etheno adduct | mdpi.com |

| Thebaine | Nitrosobenzene | - | 6,14-exo-(phenyloxyamino)codeine derivative | Current time information in Bangalore, IN. |

| 6-Demethoxy-N-formyl-N-northebaine | Nitroethene | Benzene, reflux, 60 h | 8α-nitro-6α,14α-adduct and 8β-nitro-6β,14β-adduct | capes.gov.br |

| β-Dihydrothebaine-4-phenyl ether | Methyl vinyl ketone | - | α-face addition product | mdpi.com |

| Thebaine | 4-Phenyl-4H-1,2,4-triazoline-3,5-dione (PTAD) | - | β-face addition product | diva-portal.org |

Subsequent Transformations of Cycloadducts

The Diels-Alder adducts of morphinans are versatile intermediates that can undergo a wide array of subsequent transformations to yield pharmacologically important molecules. mdpi.comdntb.gov.ua A key reaction is the Grignard addition to the keto group of adducts derived from α,β-unsaturated ketones. For example, the reaction of the thebaine-methyl vinyl ketone adduct with Grignard reagents, followed by O-demethylation, leads to the synthesis of the highly potent orvinol series of analgesics. nih.gov

Reduction of the etheno bridge to an ethano bridge is another common transformation, which can be achieved through catalytic hydrogenation. The resulting 6,14-ethanomorphinans often exhibit distinct pharmacological profiles.

In cases where the dienophile contains a nitro group, this group can be reduced to an amine, providing a handle for further functionalization. For instance, the nitro group in the Diels-Alder adduct of N-formylnorthebaine and nitroethene can be reduced to a primary amine using reagents like aluminum amalgam.

Furthermore, adducts formed from acetylenic dienophiles can undergo thermal rearrangement. The adduct of thebaine and dimethyl acetylenedicarboxylate, for example, can rearrange under mild thermal conditions to form a benzazocine structure. ontosight.ai

These subsequent transformations dramatically expand the chemical diversity accessible from morphinan dienes, enabling the fine-tuning of their biological activity.

Mechanistic Investigations of Phi Dihydrothebaine Reactions

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving phi-dihydrothebaine and its precursors is a complex field. Thebaine, a direct precursor, is known for its diverse reactivity due to its conjugated diene system and enol ether functionality. mdpi.com Its reactions are highly sensitive to conditions, leading to a variety of products through different pathways, such as 1,2- or 1,4-addition and allyl ether hydrogenolysis. mdpi.com The transformation of thebaine into compounds like dihydrocodeinone via dihydrothebaine (B8444324) intermediates is of significant industrial interest. mdpi.com

One-pot procedures have been developed for such transformations. For instance, the conversion of thebaine to hydrocodone can be achieved using palladium catalysis in an aqueous medium, where the palladium catalyst serves a dual role: first, activating the dienol ether of thebaine, and second, acting as a hydrogenation catalyst. acs.org This process is comparable to a two-step protocol involving diimide reduction of thebaine followed by acid-catalyzed hydrolysis of the resulting 8,14-dihydrothebaine. acs.org The mechanism for the formation of other derivatives like metathebainone involves steps such as hydrolysis, rearrangement, and ketonization. mdpi.com

Reaction intermediates are transient, high-energy molecules that are formed during a chemical reaction and quickly convert to more stable species. nih.gov Their characterization is key to understanding the stepwise mechanism of a reaction. In the chemistry of morphinans, various intermediates have been proposed and studied.

One notable example is the formation of a dianion intermediate. In the reaction of thebaine with potassium in liquid ammonia (B1221849), a process that can also involve this compound, a dianion species is suggested to form, which is then protonated at either the C5 or C7 position. The enzymatic conversion of thebaine in mammalian tissues also points to the formation of various intermediates. Studies using rat liver, kidney, and brain microsomes have shown that thebaine is transformed into oripavine, codeine, and morphine, a process inhibited by compounds that target cytochrome P-450, indicating the role of this enzyme system and the formation of specific metabolic intermediates. nih.gov

The table below summarizes key reaction intermediates identified or proposed in the transformations of thebaine and related compounds.

| Precursor | Reaction/Conditions | Proposed Intermediate(s) | Method of Investigation |

| Thebaine | K/liquid NH3 | Dianion intermediate | Product analysis |

| Thebaine | Rat liver microsomes (NADPH) | Oripavine, Codeine | RIA, HPLC, GCMS |

| Thebaine | Acid-catalyzed hydrolysis/rearrangement | Cationic species, enol intermediates | Mechanistic studies |

| Thebaine | Pd(OAc)2, ethylene (B1197577) glycol | Neopinone ketal | Product isolation and analysis acs.org |

This table presents proposed intermediates in reactions involving thebaine, a close structural analog and precursor to this compound.

Transition state analysis provides insight into the energy barriers and stereochemical outcomes of chemical reactions. For morphinan (B1239233) dienes like thebaine, the Diels-Alder reaction is a key transformation, and its transition states have been a subject of computational studies. mdpi.comnih.gov The reaction between an electron-rich diene like thebaine and an electron-deficient dienophile is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.govnih.gov

Computational studies, often using Density Functional Theory (DFT), have been employed to analyze these cycloadditions. For the hetero-Diels-Alder reaction between thebaine and an acylnitroso dienophile, calculations have shown that the reaction proceeds through a concerted, asynchronous transition state. beilstein-journals.org The preference for an endo versus an exo transition state is a key determinant of the product's stereochemistry. In the reaction between HNO and butadiene, a model system, the endo transition state was found to be 8.6 kcal/mol lower in energy than the exo state. beilstein-journals.org For Diels-Alder reactions of thebaine and oripavine, the β-face-endo approach is generally favored due to electronic and steric factors. mdpi.comnih.gov Detailed analysis of intramolecular Diels-Alder reactions has revealed linear correlations between the contraction of the newly forming C-C bonds (from transition state to product) and the reaction's Gibbs free energies. mdpi.com

The table below outlines the favored transition states and stereochemical outcomes for Diels-Alder reactions involving thebaine.

| Diene | Dienophile | Favored Transition State | Stereochemical Outcome |

| Thebaine | Acylnitroso species | Concerted, asynchronous, endo preference | Specific 1,2-oxazine adducts beilstein-journals.org |

| Thebaine | α,β-Unsaturated ketones | β-face-endo | C-7 substituted derivatives nih.gov |

| Thebaine | Maleic anhydride | β-face-endo | Specific 6,14-ethenomorphinan adduct mdpi.comnih.gov |

| 5β-methylthebaine | Ethyl acrylate | β-face approach | Exclusive formation of β-face adduct |

This table illustrates the stereochemical control exerted by the transition state geometry in Diels-Alder reactions of thebaine.

Role of Catalysis in this compound Chemistry

Catalysis is fundamental to the synthesis and transformation of morphinan alkaloids, enabling efficient and selective reactions. mdpi.com Transition metal complexes, in particular, have been widely used to facilitate key chemical steps, including isomerizations, cross-couplings, and cyclizations. mdpi.comacs.org

Palladium catalysts are exceptionally versatile and have been extensively used in morphinan chemistry. mdpi.com They are particularly effective in C-N cross-coupling reactions, which are vital for synthesizing aniline (B41778) derivatives. acs.org The Buchwald-Hartwig amination, for instance, has been applied to morphinan scaffolds. Aryl triflates of morphinans can be coupled with ammonia surrogates like benzophenone (B1666685) imine, using a palladium catalyst with ligands such as BINAP or DPPF, to generate primary anilines after hydrolysis. acs.orgmdpi.com

Palladium catalysis is also crucial for other transformations. The Suzuki-Miyaura reaction has been used to create C3-aryl substituted morphine analogues from a triflate derivative. mdpi.com Furthermore, palladium catalysts facilitate the one-pot conversion of thebaine to hydrocodone and have been used for N-demethylation/acylation reactions, which are important for synthesizing drugs like buprenorphine. acs.org A double-Heck cyclization reaction catalyzed by palladium has been reported as a key step in an efficient total synthesis of codeine. nih.gov

Besides palladium, other transition metals play significant roles in the chemistry of morphinans. mdpi.com Rhodium complexes, for example, have been shown to be highly efficient catalysts for the isomerization of the allylic alcohol moieties in codeine and morphine to produce hydrocodone and hydromorphone, respectively. nih.gov Ruthenium complexes have also been explored for similar catalytic isomerization reactions under acidic conditions. mdpi.com

The broader application of transition metal complexes includes promoting various useful transformations like C-H bond activation and cyclization reactions. mdpi.com An iridium-catalyzed asymmetric hydrogenation was a key step in a scalable total synthesis of several opioids, demonstrating the power of transition metal catalysis in establishing crucial stereocenters. chinesechemsoc.org These catalytic systems offer green chemistry alternatives by providing efficient pathways with high yields and selectivities. mdpi.com

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating complex reaction mechanisms at a molecular level. nih.gov Methods like Density Functional Theory (DFT) allow for the calculation of the geometries and energies of reactants, products, intermediates, and transition states, providing a detailed map of the potential energy surface of a reaction. researchgate.net

For morphinan chemistry, computational approaches have been used to rationalize experimental observations and predict reactivity. DFT studies have been applied to understand the thermal rearrangements of related aromatic systems and the intricate mechanisms of Diels-Alder reactions. acs.orgbeilstein-journals.org In the context of the Diels-Alder reaction, Frontier Molecular Orbital Theory helps explain the reactivity by analyzing the energy gap between the diene's HOMO and the dienophile's LUMO. nih.gov Computational models can predict how catalysts, such as hydrogen bond acceptors, can lower this energy gap, thereby accelerating the reaction. nih.gov These theoretical investigations are crucial for understanding stereoselectivity, regioselectivity, and the factors controlling reaction barriers, complementing experimental studies and guiding the design of new synthetic strategies. beilstein-journals.orgmdpi.com

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanics (QM) offers a powerful framework for investigating the electronic structure of molecules and the energetic profiles of chemical reactions. ijfans.org Methods like Density Functional Theory (DFT) are instrumental in mapping potential energy surfaces, identifying transition states, and calculating reaction barriers, which are crucial for understanding reaction mechanisms. ijfans.orgacs.org

A significant area of interest in the chemistry of dihydrothebaine derivatives is their participation in cycloaddition reactions, particularly the Diels-Alder reaction. Thebaine, a related morphinan alkaloid, readily undergoes Diels-Alder reactions with various dienophiles. mdpi.comnih.gov The regioselectivity of these reactions is influenced by the electronic effects of substituents on the diene system. nih.gov

In contrast to thebaine, which typically undergoes cycloaddition on the β-face of the molecule, derivatives of β-dihydrothebaine have been reported to react via an α-face addition. mdpi.comnih.govresearchgate.net For instance, the Diels-Alder reaction of β-dihydrothebaine-4-phenyl ether with methyl vinyl ketone yields an α-face addition product. mdpi.comnih.govresearchgate.net This change in stereoselectivity is attributed to the different steric and electronic environment in the dihydrothebaine scaffold compared to thebaine.

Quantum mechanical calculations, such as DFT, can elucidate the factors governing this stereoselectivity. By calculating the energies of the possible transition states (endo and exo approaches to the α and β faces), researchers can predict the most favorable reaction pathway. nih.gov These calculations would typically involve optimizing the geometry of the reactants, products, and transition states, and then calculating their relative energies.

While specific DFT studies on this compound were not found in the surveyed literature, the principles from studies on related systems can be applied. For a hypothetical Diels-Alder reaction of this compound, QM calculations could provide the data shown in Table 1.

Table 1: Hypothetical DFT-Calculated Energy Profile for Diels-Alder Reaction Pathways This table is illustrative and not based on actual experimental or computational data for this compound.

| Reaction Pathway | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| α-face, endo | 25.3 | -15.8 | |

| α-face, exo | 22.1 | -18.2 | Yes |

| β-face, endo | 28.7 | -14.5 |

Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can also offer qualitative insights into the reactivity and selectivity of Diels-Alder reactions by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov

Molecular Dynamics Simulations for Conformational Changes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govkobv.de By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape, flexibility, and dynamic behavior of molecules. nih.gov

The conformational flexibility of morphinan derivatives can play a crucial role in their chemical reactivity and biological activity. The three-dimensional shape of the molecule can influence which face is more accessible for a reaction and how it interacts with other molecules.

MD simulations can be employed to explore the different conformations that this compound can adopt in solution. nih.gov These simulations can reveal the relative stabilities of different conformers, the energy barriers between them, and the timescales of conformational changes. kobv.de For example, an MD simulation could track the dihedral angles of key rotatable bonds in the molecule over several nanoseconds.

The results of such a simulation could be used to generate a Ramachandran-like plot for specific dihedral angles, showing the most populated conformational states. Furthermore, by calculating the potential of mean force (PMF) along a specific conformational coordinate, it is possible to quantify the free energy landscape associated with that motion.

While no specific molecular dynamics studies on this compound were identified in the reviewed literature, a hypothetical analysis could yield the data presented in Table 2, illustrating the type of information that can be obtained.

Table 2: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation This table is illustrative and not based on actual simulation data for this compound.

| Conformational State | Key Dihedral Angle Range (degrees) | Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Conformer A (Extended) | 150 to 180 | 65 | 0.0 |

| Conformer B (Bent) | 50 to 80 | 30 | 1.2 |

Advanced Structural Analysis and Stereochemical Studies of Phi Dihydrothebaine

Spectroscopic Methods for Detailed Structural Elucidation

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of φ-dihydrothebaine, offering insights into its connectivity, functional groups, and spatial arrangement of atoms.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state conformation of organic molecules like φ-dihydrothebaine. ias.ac.in By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), a detailed picture of the molecule's three-dimensional shape can be constructed. ias.ac.inmdpi.com

In high-resolution proton NMR (¹H NMR) spectra, the chemical shift of each proton provides information about its local electronic environment. libretexts.org For instance, protons attached to carbons bearing electronegative atoms like oxygen will resonate at a different frequency than those on a simple alkyl chain. The splitting of these signals into multiplets (e.g., doublets, triplets, quartets) is governed by the n+1 rule and reveals the number of neighboring protons, helping to piece together the carbon skeleton. libretexts.org The magnitude of the coupling constants (J-values) can provide dihedral angles between adjacent protons, which is crucial for defining the conformation of the rings within the morphinan (B1239233) structure. mdpi.comresearchgate.net

Advanced NMR experiments, such as 2D-NMR (e.g., COSY, HSQC, HMBC), are often employed to unambiguously assign all proton and carbon signals and to establish long-range connectivity, further refining the conformational model of φ-dihydrothebaine in solution. mdpi.com

Table 1: Interpreting ¹H NMR Data for Conformational Analysis

| NMR Parameter | Information Provided | Relevance to φ-Dihydrothebaine |

|---|---|---|

| Chemical Shift (δ) | Electronic environment of a nucleus. | Differentiates protons in various parts of the morphinan skeleton (e.g., aromatic vs. aliphatic regions). |

| Integration | Ratio of protons in different environments. | Confirms the number of protons corresponding to each signal. |

| Spin-Spin Coupling (Splitting Pattern) | Number of adjacent, non-equivalent protons. | Elucidates the connectivity of protons within the ring systems. |

| Coupling Constant (J) | Dihedral angle between coupled nuclei. | Defines the geometry and conformation of the fused rings. |

| Nuclear Overhauser Effect (NOE) | Proximity of nuclei through space. | Establishes spatial relationships between protons that are close in space but not necessarily bonded, confirming the folded structure. |

Mass spectrometry (MS) is a vital tool for determining the molecular weight of φ-dihydrothebaine and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. acdlabs.com The pattern of these fragments is reproducible and serves as a "molecular fingerprint." savemyexams.com

The choice of ionization technique influences the degree of fragmentation. "Hard" ionization methods like Electron Impact (EI) impart significant energy, leading to extensive fragmentation and providing detailed structural clues. acdlabs.com "Soft" ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are gentler and typically leave the molecular ion intact, which is useful for confirming the molecular weight. acdlabs.com

By analyzing the mass-to-charge ratio (m/z) of the fragments, chemists can deduce the structure of the original molecule. For example, the loss of specific neutral molecules, such as H₂O (18 Da), CO (28 Da), or a methyl group (15 Da), can indicate the presence of hydroxyl, carbonyl, or N-methyl functionalities, respectively. savemyexams.comyoutube.com The fragmentation of the morphinan skeleton itself provides information about the stability of its different ring systems. libretexts.org

Table 2: Common Fragments in Mass Spectrometry

| Fragment Lost | Mass (Da) | Corresponding Functional Group/Structure |

|---|---|---|

| H | 1 | Cleavage next to a heteroatom or functional group. |

| CH₃ | 15 | Loss of a methyl group, often from an N-methyl or methoxy (B1213986) group. |

| H₂O | 18 | Loss of water from a hydroxyl group. |

| C₂H₅ | 29 | Loss of an ethyl group. |

| OCH₃ | 31 | Loss of a methoxy group. |

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS provide excellent information about connectivity and conformation, X-ray crystallography offers the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. researchgate.netnih.gov This technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the three-dimensional arrangement of atoms in the crystal lattice.

The phenomenon of anomalous dispersion (or resonant scattering) is key to determining the absolute configuration. mit.edu This effect, which is more pronounced for heavier atoms, causes slight differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). researchgate.net By carefully measuring and analyzing these differences, the true, non-superimposable 3D structure can be established. nih.govmit.edu The Flack parameter is a value refined during the analysis that indicates the correctness of the assigned absolute structure; a value close to zero confirms the assignment. nih.govchem-soc.si For molecules containing only light atoms like carbon, oxygen, and nitrogen, modern diffractometers and analytical methods have made it possible to determine the absolute configuration with high confidence. mit.edu

Stereochemical Principles in Phi-Dihydrothebaine Chemistry

The stereochemistry of morphinans is a critical determinant of their properties. mdpi.commdpi.com The rigid, polycyclic structure of these molecules contains multiple chiral centers, leading to the possibility of numerous stereoisomers. mdpi.com

Chiral recognition refers to the ability of a chiral molecule or environment to interact differently with the enantiomers of another chiral compound. This principle is the foundation of asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. uwindsor.ca

The synthesis of morphinan alkaloids with specific stereochemistry is a significant challenge in organic chemistry. uwaterloo.ca Strategies for achieving this include:

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule.

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction.

Chiral Catalysts: Using a small amount of a chiral catalyst to induce asymmetry in the product. uwindsor.canobelprize.org

Resolution: Separating a racemic mixture into its individual enantiomers. uwaterloo.ca

Successful asymmetric syntheses of morphinans often involve key steps that establish the correct stereochemistry at the multiple chiral centers of the molecule. udel.eduresearchgate.net

A molecule with n chiral centers can have up to 2n stereoisomers. openstax.org These stereoisomers can be classified as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. sydney.edu.aumdpi.com They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interaction with other chiral molecules. sydney.edu.aumdpi.com For example, (-)-morphine and its unnatural mirror image, (+)-morphine, are enantiomers. udel.edu

Diastereomers are stereoisomers that are not mirror images of each other. openstax.orgebsco.com This occurs when a molecule has two or more chiral centers, and the isomers differ in the configuration at some, but not all, of these centers. openstax.org Unlike enantiomers, diastereomers have different physical and chemical properties. The relationship between different isomers within the morphinan family, such as epimers (which differ at only one chiral center), falls under the category of diastereomerism. mdpi.com

The morphinan skeleton typically contains several stereogenic centers, giving rise to a complex web of potential isomers. mdpi.commdpi.com The precise spatial arrangement of substituents, dictated by the absolute configuration at each chiral center, is what defines a specific compound like φ-dihydrothebaine and distinguishes it from its other stereoisomers.

Computational Structural Analysis

Computational structural analysis utilizes theoretical chemistry methods to predict and analyze the three-dimensional structure and behavior of molecules. These techniques are crucial for understanding molecular properties, stability, and reactivity without the need for empirical experimentation. For this compound, while extensive peer-reviewed computational studies are not widely available in the public domain, certain predicted properties have been calculated using computational models and are available in chemical databases. These predictions offer initial insights into the molecule's structural characteristics.

Molecular modeling encompasses the generation and manipulation of 3D molecular structures. A key component of this is energy minimization, a computational process that adjusts the geometry of a molecule to find its most stable arrangement, known as the lowest energy conformation. This process is fundamental for refining raw structural models and predicting the most likely shape of a molecule.

While specific, in-depth energy minimization studies detailing the force fields or software used for this compound are not prominently published, computational databases provide predicted physicochemical properties derived from its modeled structure. These descriptors are calculated using algorithms like XLogP3, which estimates lipophilicity, a critical factor in pharmacokinetics.

| Property | Predicted Value | Source/Method |

|---|---|---|

| Molecular Formula | C19H23NO3 | PubChem |

| Exact Mass | 313.1678 Da | PubChem |

| XlogP (Lipophilicity) | 2.5 | PubChem (predicted) uni.lu |

Conformational dynamics involves the study of how a molecule's shape changes over time due to rotations around its single bonds. This flexibility can be critical for a molecule's biological activity, such as its ability to bind to a receptor. Techniques like molecular dynamics (MD) simulations are often used to explore the range of possible conformations and their relative energies.

Specific research detailing the conformational dynamics of this compound is not found in the surveyed literature. However, predicted data for its collision cross-section (CCS) is available. uni.lu CCS is a measure of the molecule's effective area in the gas phase and is influenced by its three-dimensional shape. Different values are predicted for various adducts (the molecule combined with an ion like H+ or Na+), suggesting how the molecule's shape might present itself under different ionization conditions, which is relevant in mass spectrometry analysis.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 314.17508 | 175.0 uni.lu |

| [M+Na]+ | 336.15702 | 189.1 uni.lu |

| [M+NH4]+ | 331.20162 | 185.7 uni.lu |

| [M+K]+ | 352.13096 | 179.0 uni.lu |

| [M-H]- | 312.16052 | 178.5 uni.lu |

Synthesis and Reactivity of Phi Dihydrothebaine Derivatives and Analogues

Design and Synthesis of Novel Scaffolds Based on Phi-Dihydrothebaine Core

The development of novel molecular frameworks from this compound primarily involves the strategic modification of its existing rings or the addition of new ring systems to create more complex, three-dimensional structures.

Modifications of the Aromatic and Nitrogen-Containing Rings

While the conjugated diene of the C-ring is often the primary site of reactivity, the aromatic A-ring and the nitrogen-containing ring are also key targets for modification to alter the molecule's properties.

Aromatic Ring (A-Ring): A common modification in morphinan (B1239233) chemistry is the cleavage of the C3-methoxy group on the aromatic ring. This O-demethylation reaction, typically achieved using reagents like boron tribromide (BBr₃), exposes a phenolic hydroxyl group. This functionality is crucial for interaction with opioid receptors and can serve as a handle for further derivatization, such as etherification or esterification, to produce a range of analogues.

Nitrogen-Containing Ring: The N-methyl group is a defining feature of many natural opioids. A pivotal strategy in opioid chemistry, particularly for developing antagonists, involves the replacement of this methyl group. The synthesis typically proceeds via N-demethylation to yield the nor-derivative (a secondary amine), followed by N-alkylation. Introducing groups such as N-allyl or N-cyclopropylmethyl is a well-established method for converting an opioid agonist into an antagonist.

Introduction of Bridged Systems

A highly effective strategy for creating novel scaffolds from dihydrothebaine (B8444324) involves the introduction of a new bridge across the molecule, most commonly between positions C6 and C14. This is achieved through a Diels-Alder [4+2] cycloaddition reaction, where the C6-C7-C8-C14 diene system of dihydrothebaine acts as the diene component.

This reaction has been successfully demonstrated with β-dihydrothebaine, a diastereomer of this compound, to produce 6,14-ethenomorphinans. acs.org The reaction with electron-deficient dienophiles such as methyl vinyl ketone proceeds to form a new six-membered ring, creating a highly rigid, "bridged" structure. acs.org Similarly, reaction with phenylsulfonylpropadiene in polar solvents like methanol (B129727) or acetonitrile (B52724) provides novel bridged adducts in high yields. rsc.org These cycloaddition reactions generate complex, polycyclic architectures that significantly alter the shape and pharmacological profile of the parent molecule.

| Diene | Dienophile | Solvent | Key Product | Reference |

|---|---|---|---|---|

| β-Dihydrothebaine | Methyl vinyl ketone | Not Specified | 6,14-exo-Ethenomorphinan derivative | acs.org |

| β-Dihydrothebaine methyl ether | Phenylsulfonylpropadiene | Methanol / Acetonitrile | Novel bridged adduct | rsc.org |

Structure-Reactivity Relationships in Derivatives

The chemical behavior of this compound derivatives is intrinsically linked to their three-dimensional structure and the electronic nature of their substituents.

Influence of Substituents on Chemical Transformation Pathways

Substituents can profoundly influence the reactivity of the dihydrothebaine core, either by altering the electronic properties of the reactive sites or by sterically hindering certain reaction pathways.

The Diels-Alder reaction is a prime example. The conjugated diene in the C-ring is electron-rich, making it highly susceptible to attack by electron-poor dienophiles. The rate and efficiency of this reaction are therefore dependent on the electronic nature of the dienophile.

Furthermore, substituents can be strategically introduced to facilitate subsequent transformations. For instance, in the synthesis of codeine from dihydrothebainone (B1240107), bromination is a key step. The introduction of bromo substituents at specific positions (e.g., C1 and C7) is used to activate the molecule and facilitate the construction of the crucial 4,5-oxygen bridge, which is characteristic of the morphine alkaloid family. nih.gov After the bridge is formed, the bromo groups are removed via catalytic debromination. nih.gov

Stereochemical Control over Derivative Reactivity

The rigid and stereochemically complex structure of this compound exerts significant control over the outcome of reactions, a phenomenon known as substrate-controlled stereoselectivity. The existing stereocenters create a distinct topographical environment, favoring the approach of reagents from one face of the molecule over the other.

This is clearly observed in the Diels-Alder reaction. The cycloaddition of dienophiles like methyl vinyl ketone to the dihydrothebaine core occurs with high facial selectivity. acs.org The dienophile preferentially adds to the exo face of the diene system, away from the steric bulk of the rest of the morphinan skeleton. This substrate control ensures the formation of a specific diastereomer of the bridged product, avoiding the creation of complex mixtures and simplifying purification. This inherent stereocontrol is a powerful feature of the dihydrothebaine scaffold, allowing for the predictable synthesis of complex, stereochemically defined molecules.

Role as a Precursor to Complex Synthetic Targets

This compound and its immediate precursors are valuable intermediates in the synthesis of other important opioid alkaloids and novel derivatives. A practical, high-yield synthesis of codeine and thebaine has been developed from dihydrothebainone. nih.gov This process involves the conversion of dihydrothebainone into delta-6-dihydrothebaine via ketalization and acid-catalyzed elimination of methanol. nih.gov This delta-6-dihydrothebaine intermediate is then further elaborated to furnish the target alkaloids, demonstrating its critical role as a synthetic precursor.

Moreover, the products of the reactions discussed above are themselves complex synthetic targets. The 6,14-ethenomorphinans generated from Diels-Alder reactions represent a class of opioids with unique structural features and pharmacological activities, distinct from classical morphine-type alkaloids. acs.org Thus, this compound serves not only as a stepping stone to known compounds but also as a gateway to novel and synthetically challenging molecular architectures.

Table of Compounds

| Compound Name | Chemical Family/Class |

|---|---|

| This compound | Morphinan Alkaloid |

| Thebaine | Morphinan Alkaloid |

| Codeine | Morphinan Alkaloid |

| Morphine | Morphinan Alkaloid |

| Dihydrothebainone | Morphinan Alkaloid |

| Boron tribromide | Reagent (Lewis Acid) |

| Methyl vinyl ketone | Reagent (Dienophile) |

| Phenylsulfonylpropadiene | Reagent (Dienophile) |

| 1-bromo-dihydrocodeinone | Morphinan Intermediate |

| 1,7-dibromodihydrocodeinone | Morphinan Intermediate |

Emerging Research Directions and Methodological Advancements

Development of Novel Synthetic Methodologies Applicable to Morphinans

The synthesis of morphinans like phi-dihydrothebaine has traditionally been a complex undertaking. nottingham.ac.uk However, recent innovations in synthetic organic chemistry are providing new avenues to access these intricate molecular architectures. These methodologies aim to improve efficiency, reduce the number of synthetic steps, and introduce novel functionalities to the morphinan (B1239233) scaffold.

One notable advancement is the use of photocatalysis for the late-stage functionalization of the morphinan core. nottingham.ac.uk For instance, TBADT (tetrabutylammonium decatungstate) photocatalysis has been successfully applied to synthesize novel 8-substituted morphinan derivatives. nottingham.ac.uk This method allows for the introduction of various functional groups under mild conditions, demonstrating its utility in creating diverse libraries of morphinan analogues for further study. nottingham.ac.uk

Another area of progress involves the development of milder and more industrially applicable oxidation techniques. The Albright-Goldman oxidation , for example, has been implemented as a key step in converting morphine to noroxymorphone, a valuable pharmaceutical intermediate. nottingham.ac.uknottingham.ac.uk This method's compatibility with subsequent diene-forming steps allows for a more concise and efficient process, which is particularly advantageous for large-scale manufacturing. nottingham.ac.uk

Furthermore, researchers are exploring novel strategies for constructing the core ring system of morphinans. These include:

Samarium(II) iodide-promoted reductive coupling/desulfurization and tandem alcoholysis/oxa-Michael addition for the assembly of key bonds in the morphine ring system. nih.gov

Intramolecular nitrone cycloaddition reactions as a key step in a new synthetic approach to the morphinan framework. soton.ac.uk

Cascade cyclization and intramolecular Pd-catalyzed C-H olefination of an unactivated alkene to install the morphinan skeleton. acs.org

Chemo-enzymatic synthesis utilizing biocatalytic dioxygenation and radical cyclizations or Heck-cyclisation approaches to create morphinan alkaloids. rsc.org

These innovative synthetic methods not only offer more efficient pathways to known morphinans but also open the door to previously inaccessible derivatives, expanding the chemical space for drug discovery and pharmacological investigation. soton.ac.ukmdpi.com

Integration of Flow Chemistry and Continuous Processing in Synthesis

The pharmaceutical industry is increasingly adopting flow chemistry and continuous processing to enhance the safety, efficiency, and scalability of active pharmaceutical ingredient (API) manufacturing. mdpi.comd-nb.info These principles are highly relevant to the synthesis of complex molecules like this compound and other morphinans.

Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. scielo.br This approach offers several advantages, including:

Improved heat and mass transfer , leading to better reaction control and reproducibility. frontiersin.org

Enhanced safety , as only a small amount of reactive material is present in the reactor at any given time, mitigating risks associated with hazardous reactions or unstable intermediates. sterlingpharmasolutions.com

Increased efficiency through the potential for 24/7 operation and the elimination of cleaning downtime between batches. sterlingpharmasolutions.com

Process intensification , resulting in reduced processing time, higher throughput, and more efficient resource utilization. sterlingpharmasolutions.com

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools in modern chemical synthesis. bruker.com

For morphinan synthesis, including that of this compound, techniques like Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. bruker.com FT-IR can be used in situ with fiber-optic probes inserted directly into the reaction vessel, providing real-time data on the chemical composition without perturbing the process. bruker.com This allows for the tracking of reactants, intermediates, and products throughout the reaction. bruker.com

NMR spectroscopy, while often used for final product characterization, can also be employed for online flow monitoring. bruker.com It provides quantitative information based on the number of nuclei and is a primary tool for structural elucidation, which can enhance the understanding of reaction mechanisms. bruker.com

Another powerful technique is Raman spectroscopy . When coupled with a microwave reactor, in situ Raman spectroscopy allows for the real-time monitoring of chemical composition during high-speed reactions under elevated temperature and pressure. anton-paar.com This can lead to a deeper understanding of reaction kinetics and the identification of transient intermediates. anton-paar.comSurface-Enhanced Raman Scattering (SERS) is a particularly sensitive variation of this technique that provides detailed molecular fingerprint information and can be used for the in situ monitoring of catalytic reactions. rsc.org

The application of these advanced spectroscopic methods provides a wealth of data that can be used to:

Elucidate reaction mechanisms. anton-paar.com

Identify reactive intermediates. anton-paar.com

Investigate reaction kinetics. anton-paar.com

Monitor byproduct formation. anton-paar.com

Optimize reaction conditions for improved yield and purity. anton-paar.com

This level of process understanding is critical for developing robust and efficient syntheses of complex molecules like this compound. frontiersin.org

Interdisciplinary Approaches in Morphinan Chemistry

The complexity of morphinan chemistry necessitates a collaborative, interdisciplinary approach, integrating expertise from various scientific fields. The development and study of compounds like this compound benefit from the synergy between:

Synthetic Organic Chemistry: For designing and executing novel and efficient synthetic routes. nih.govgoogle.com

Medicinal Chemistry: To guide the design of new analogues with potentially improved pharmacological profiles. ontosight.ai

Pharmacology: To evaluate the biological activity and therapeutic potential of newly synthesized compounds. ontosight.aiontosight.ai

Chemical Engineering: For the implementation and optimization of process technologies like flow chemistry for scalable and safe manufacturing. d-nb.info

Analytical Chemistry: To develop and apply advanced analytical methods for reaction monitoring and quality control. bruker.com

Computational Chemistry: For modeling molecular interactions and predicting the properties of new compounds.

Biocatalysis: The use of enzymes in chemical synthesis, which combines the flexibility of chemical routes with the high chemo- and enantioselectivity of enzymes, is a promising interdisciplinary approach. rsc.org

A clear example of this interdisciplinary synergy is the use of chemo-enzymatic methods in the synthesis of alkaloids. rsc.org This approach combines the strategic advantages of chemical synthesis with the selectivity of biological catalysts to produce complex molecules efficiently. rsc.org Similarly, the profiling of complex mixtures of morphinans requires sophisticated analytical techniques and a deep understanding of their chemical properties, often involving collaboration between analytical and organic chemists. acs.org

By fostering collaboration across these disciplines, researchers can accelerate the discovery and development of new morphinan-based compounds, including further investigations into the properties and potential applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.